molecular formula C17H11F3 B12535262 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene CAS No. 797047-53-1

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene

Cat. No.: B12535262
CAS No.: 797047-53-1
M. Wt: 272.26 g/mol
InChI Key: VUMWNEZULCJECO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene is an aromatic compound with a complex structure that includes multiple fluorine atoms and a prop-1-en-1-yl group

Preparation Methods

The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-fluorophenylacetylene.

    Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step is a Sonogashira coupling reaction, where 1,3-difluorobenzene reacts with 4-fluorophenylacetylene to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Scientific Research Applications

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene can be compared with other similar compounds such as:

    1,4-Difluoro-2-[2-(3-fluorophenyl)ethynyl]benzene: This compound has a similar structure but differs in the position of the fluorine atoms and the ethynyl group.

    2,4-Difluoro-1-[2-(3-fluorophenyl)ethynyl]benzene: Another similar compound with variations in the fluorine atom positions.

    1,2-Difluoro-3-[2-(4-fluorophenyl)ethynyl]benzene: This compound also shares structural similarities but has different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

797047-53-1

Molecular Formula

C17H11F3

Molecular Weight

272.26 g/mol

IUPAC Name

1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-prop-1-enylbenzene

InChI

InChI=1S/C17H11F3/c1-2-3-13-10-16(19)15(17(20)11-13)9-6-12-4-7-14(18)8-5-12/h2-5,7-8,10-11H,1H3

InChI Key

VUMWNEZULCJECO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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